4-Formylphenyl 2-fluorobenzoate

Beschreibung

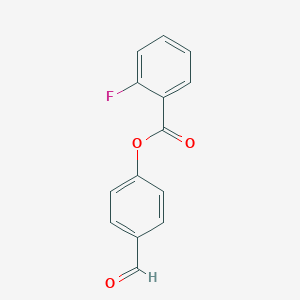

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(4-formylphenyl) 2-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9FO3/c15-13-4-2-1-3-12(13)14(17)18-11-7-5-10(9-16)6-8-11/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQYDUKQWCQKHKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30355515 | |

| Record name | 4-formylphenyl 2-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30355515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

443676-59-3 | |

| Record name | 4-formylphenyl 2-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30355515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Formylphenyl 2 Fluorobenzoate

Established Synthetic Pathways for Benzoate (B1203000) Ester Formation

The synthesis of benzoate esters is a cornerstone of organic chemistry, with several reliable methods having been established. For a compound like 4-Formylphenyl 2-fluorobenzoate (B1215865), the most practical pathways are derived from classical esterification reactions.

One of the most common and efficient methods involves the reaction of an acid chloride with an alcohol or a phenol (B47542). In this case, 2-fluorobenzoyl chloride would be reacted with 4-hydroxybenzaldehyde (B117250). This pathway is often preferred for its high reactivity and generally good yields. The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group of 4-hydroxybenzaldehyde attacks the electrophilic carbonyl carbon of 2-fluorobenzoyl chloride. The presence of a non-nucleophilic base is typically required to neutralize the hydrochloric acid byproduct. A closely related synthesis, that of 4-Formyl-2-nitrophenyl 2-chlorobenzoate, utilizes this exact strategy, reacting 2-chlorobenzoyl chloride with 4-hydroxy-3-nitrobenzaldehyde (B41313) in the presence of pyridine. researchgate.net

Another established route is the direct esterification using a coupling agent. This method involves treating a mixture of the carboxylic acid (2-fluorobenzoic acid) and the phenol (4-hydroxybenzaldehyde) with a dehydrating or coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC). This approach is advantageous as it occurs under mild conditions. For instance, the synthesis of propargyl 4-fluorobenzoate (B1226621) has been successfully achieved via DCC-mediated esterification of 4-fluorobenzoic acid. nih.gov

A third, more classical but potentially less suitable method for this specific molecule, is Fischer-Speier esterification. This involves reacting the carboxylic acid and the alcohol/phenol in the presence of a strong acid catalyst, typically sulfuric acid. researchgate.net However, the strong acidic conditions and high temperatures required might lead to side reactions involving the sensitive aldehyde group on the 4-hydroxybenzaldehyde moiety.

Starting Material Precursors and Reagent Considerations

The primary starting materials for the synthesis of 4-Formylphenyl 2-fluorobenzoate are 2-fluorobenzoic acid and 4-hydroxybenzaldehyde . Both of these precursors are commercially available from major chemical suppliers.

2-Fluorobenzoic Acid: This is the source of the 2-fluorobenzoyl moiety. For the acid chloride pathway, it must first be converted to 2-fluorobenzoyl chloride . This is typically achieved by reacting it with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). Thionyl chloride is often used due to its low cost and the fact that the byproducts (SO₂ and HCl) are gaseous, simplifying purification. researchgate.net

4-Hydroxybenzaldehyde: This phenolic aldehyde provides the 4-formylphenyl portion of the final molecule. The purity of this reagent is crucial, as impurities could lead to side reactions and complicate the final purification. The presence of the aldehyde group requires that the reaction conditions be sufficiently mild to prevent its oxidation or reduction.

Reagents and Solvents:

Bases: Pyridine and triethylamine (B128534) are common choices for the acid chloride method. They must be anhydrous to prevent hydrolysis of the acid chloride.

Coupling Agents: DCC is a standard choice for direct esterification. It should be of high purity.

Solvents: Anhydrous aprotic solvents like DCM, chloroform, and acetonitrile (B52724) are essential to prevent unwanted reactions with water.

Purification Techniques and Yield Optimization in Laboratory Synthesis

Post-reaction work-up and purification are critical steps to isolate the target compound in high purity.

For a typical synthesis using the acid chloride method, the work-up procedure involves:

Quenching the reaction with water or a dilute acid (e.g., 1M HCl) to neutralize any remaining base.

Separating the organic layer and washing it sequentially with a dilute base (e.g., saturated NaHCO₃ solution) to remove unreacted 2-fluorobenzoic acid, followed by water and brine.

Drying the organic layer over an anhydrous drying agent like sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).

Evaporating the solvent under reduced pressure to obtain the crude product.

The primary methods for purifying the crude this compound are:

Recrystallization: This is an effective method if a suitable solvent system can be found that dissolves the compound at high temperatures and allows it to crystallize upon cooling, leaving impurities behind. Solvents like ethanol (B145695) or ethyl acetate/hexane (B92381) mixtures are often good candidates.

Column Chromatography: Flash column chromatography using silica (B1680970) gel is a highly effective technique for separating the desired product from starting materials and byproducts. A gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is used to elute the compounds from the column.

Yield optimization is an iterative process that involves adjusting reaction parameters. Maximizing the yield often involves ensuring the reaction goes to completion by using a slight excess of one reagent and carefully controlling the temperature and reaction time to minimize the formation of byproducts. Efficient purification is also key to a high isolated yield.

Comparative Analysis of Synthetic Efficiency Across Different Routes

When comparing the potential synthetic routes for this compound, several factors must be considered, including yield, reaction conditions, cost, and ease of purification.

The acid chloride method is generally the most efficient and reliable. It is typically fast, high-yielding, and uses relatively inexpensive reagents (thionyl chloride). The main drawback is the need for an extra step to prepare the acid chloride from the carboxylic acid. However, this conversion is usually straightforward and high-yielding itself.

The DCC coupling method offers the advantage of milder conditions and a one-pot procedure from the carboxylic acid. nih.gov This can be beneficial for sensitive substrates. However, yields can sometimes be lower than the acid chloride method, and the dicyclohexylurea (DCU) byproduct can be difficult to remove, often requiring careful chromatography or filtration. nih.gov DCC is also more expensive than thionyl chloride.

Fischer esterification is the least likely choice for this specific synthesis. The harsh acidic conditions and high heat required are generally incompatible with the aldehyde group, likely leading to low yields and a complex mixture of byproducts.

Interactive Data Table: Comparison of Synthetic Routes

| Feature | Acid Chloride Method | DCC Coupling Method | Fischer Esterification |

|---|---|---|---|

| Typical Yield | High (often >85%) | Moderate to High (60-90%) | Low to Moderate |

| Reaction Steps | Two (acid to acid chloride, then esterification) | One | One |

| Reaction Conditions | Mild (0 °C to RT) | Mild (RT) | Harsh (High Temp, Strong Acid) |

| Key Reagents | SOCl₂ or (COCl)₂, Pyridine/Et₃N | DCC, DMAP | H₂SO₄ |

| Purification | Standard work-up, chromatography/recrystallization | Removal of DCU can be challenging | Difficult due to byproducts |

| Substrate Compatibility | Good | Excellent | Poor (for aldehydes) |

Advanced Spectroscopic and Crystallographic Investigations of 4 Formylphenyl 2 Fluorobenzoate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, a complete connectivity map of 4-Formylphenyl 2-fluorobenzoate (B1215865) can be established.

Proton (¹H) NMR Spectral Analysis

The ¹H NMR spectrum of 4-Formylphenyl 2-fluorobenzoate is predicted to show distinct signals for the two substituted aromatic rings and the aldehyde proton.

4-Formylphenyl Ring : This para-substituted ring system is expected to exhibit a characteristic AA'BB' spin system, which often simplifies to two apparent doublets. The protons (H-c, H-d) ortho to the electron-withdrawing formyl group are deshielded and would appear further downfield compared to the protons (H-b, H-e) ortho to the ester oxygen.

2-Fluorobenzoyl Ring : The protons on this ring (H-2, H-3, H-4, H-5) form a more complex splitting pattern due to the presence of the ortho-fluorine substituent, which introduces both through-bond and through-space coupling to adjacent protons.

Aldehyde Proton : A sharp singlet (H-a) is anticipated at a significantly downfield chemical shift (around 10 ppm), which is a hallmark of an aldehyde proton. libretexts.org

Table 1: Predicted ¹H NMR Spectral Data for this compound.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-a (CHO) | ~10.0 | Singlet (s) | - |

| H-d, H-c (Ar-H) | ~8.0 | Doublet (d) | ~8.5 |

| H-2 (Ar-H) | ~7.9 | Triplet of Doublets (td) | ~7.5, 1.8 |

| H-4 (Ar-H) | ~7.6 | Multiplet (m) | - |

| H-5 (Ar-H) | ~7.4 | Doublet (d) | ~8.5 |

| H-3 (Ar-H) | ~7.3 | Triplet (t) | ~7.6 |

| H-b, H-e (Ar-H) | ~7.2 | Triplet (t) | ~8.8 |

Predicted data is based on analogous compounds such as 2-fluorobenzoic acid and 4-hydroxybenzaldehyde (B117250). chemicalbook.comchemicalbook.com

Carbon (¹³C) NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The chemical shifts are influenced by hybridization and the electronic effects of neighboring atoms and functional groups.

Carbonyl Carbons : Two distinct signals are expected in the downfield region for the aldehyde (C-a) and ester (C-1) carbonyl carbons, typically between 160-200 ppm. libretexts.org The aldehyde carbon is generally found at a higher chemical shift than the ester carbonyl. pressbooks.pub

Aromatic Carbons : The spectrum will show signals for the twelve aromatic carbons. The carbon atom directly bonded to the fluorine (C-6) will exhibit a large one-bond C-F coupling constant. Other carbons in the fluorinated ring will show smaller two- and three-bond couplings. The carbons of the 4-formylphenyl ring will also have distinct chemical shifts influenced by the formyl and ester groups.

Quaternary Carbons : The carbons with no attached protons (C-f, C-g, C-1, C-6, C-7) are typically weaker in intensity.

Table 2: Predicted ¹³C NMR Spectral Data for this compound.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-a (CHO) | ~191 |

| C-1 (C=O, ester) | ~164 |

| C-6 (C-F) | ~162 (d, ¹JCF ≈ 250 Hz) |

| C-g (C-O) | ~155 |

| C-f (C-CHO) | ~135 |

| Aromatic CHs | ~117 - 136 |

| C-7 (C-C=O) | ~118 (d, ²JCF ≈ 15 Hz) |

Predicted data is based on analogous compounds such as 2-fluorobenzoic acid and other substituted aromatics. chemicalbook.comoregonstate.edu

Advanced NMR Techniques (e.g., 2D NMR) for Elucidating Connectivity

To confirm the assignments from 1D NMR, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu Cross-peaks would be observed between adjacent protons on each of the aromatic rings (e.g., between H-2 and H-3, H-3 and H-4, etc.), confirming their connectivity within each spin system.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). iau.ir It allows for the unambiguous assignment of each protonated carbon in the ¹³C NMR spectrum by linking it to its corresponding proton signal in the ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons over two or three bonds. It is crucial for identifying quaternary carbons and piecing together the molecular fragments. For example, the aldehyde proton (H-a) would show a correlation to the quaternary carbon C-f, and protons H-b/H-e would show correlations to the ester carbonyl carbon (C-1).

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies. udel.edu

The IR spectrum of this compound is expected to show several strong, characteristic absorption bands:

Carbonyl Stretching (C=O) : Two distinct and strong absorption bands are predicted for the two carbonyl groups. The ester carbonyl stretch typically appears at a higher wavenumber (1735-1750 cm⁻¹) than the aromatic aldehyde carbonyl stretch (1690-1710 cm⁻¹). libretexts.orgpressbooks.pub The conjugation of the aldehyde with the aromatic ring lowers its stretching frequency. pressbooks.pub

C-O Stretching : Esters show strong C-O stretching bands. An aromatic ester like this one would display two strong C-O stretches, typically an asymmetric C-C(=O)-O stretch around 1310-1250 cm⁻¹ and a symmetric O-C-C stretch around 1130-1100 cm⁻¹. spectroscopyonline.com

Aromatic C=C Stretching : Multiple bands of medium intensity are expected in the 1600-1450 cm⁻¹ region, corresponding to the carbon-carbon double bond stretching within the two aromatic rings.

Aromatic C-H Stretching : A weak to medium band should appear just above 3000 cm⁻¹.

Aldehyde C-H Stretching : Aldehydes show one or two characteristic weak C-H stretching bands, typically around 2850 cm⁻¹ and 2750 cm⁻¹. libretexts.org The latter is often particularly diagnostic.

C-F Stretching : A strong absorption band for the C-F bond is expected in the range of 1250-1000 cm⁻¹.

Table 3: Predicted IR Absorption Bands for this compound.

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aldehyde C-H | Stretch | ~2850, ~2750 | Weak |

| Aromatic C-H | Stretch | >3000 | Medium-Weak |

| Ester C=O | Stretch | ~1740 | Strong |

| Aldehyde C=O | Stretch | ~1705 | Strong |

| Aromatic C=C | Stretch | ~1600, ~1500, ~1450 | Medium |

| Ester C-O | Asymmetric Stretch | ~1270 | Strong |

| Ester C-O | Symmetric Stretch | ~1110 | Strong |

| C-F | Stretch | ~1230 | Strong |

Predicted data is based on general IR correlation tables and spectra of related compounds like benzaldehyde (B42025) and phenyl esters. nist.govspectroscopyonline.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in confirming its structure. For this compound (C₁₄H₉FO₃), the molecular weight is 244.22 g/mol .

In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺˙) at m/z 244 would be expected. The primary fragmentation pathway for esters is often cleavage of the C-O bond. pharmacy180.com Key predicted fragments include:

2-Fluorobenzoyl cation : Cleavage of the ester C-O bond would yield the 2-fluorobenzoyl cation at m/z 123. This is often a very stable and abundant ion. Subsequent loss of carbon monoxide (CO) could lead to the 2-fluorophenyl cation at m/z 95.

4-Formylphenoxyl radical/cation : The other part of the molecule could be detected as the 4-formylphenoxyl radical or, more likely after rearrangement, a cation at m/z 121.

Other Fragments : Loss of the formyl group (-CHO) from the molecular ion or fragment ions could also occur. libretexts.org

Table 4: Predicted Mass Spectrometry Fragments for this compound.

| m/z | Predicted Fragment Ion | Formula |

| 244 | Molecular Ion [M]⁺˙ | [C₁₄H₉FO₃]⁺˙ |

| 123 | 2-Fluorobenzoyl cation | [C₇H₄FO]⁺ |

| 121 | 4-Formylphenoxyl cation | [C₇H₅O₂]⁺ |

| 95 | 2-Fluorophenyl cation | [C₆H₄F]⁺ |

| 77 | Phenyl cation (from further fragmentation) | [C₆H₅]⁺ |

Predicted fragmentation patterns are based on the known behavior of aromatic esters and aldehydes in mass spectrometry. pharmacy180.comnist.gov

Single Crystal X-ray Diffraction for Definitive Molecular Structure Determination of Related Compounds

While a crystal structure for this compound itself is not publicly available, analysis of closely related aryl benzoate (B1203000) structures provides significant insight into its expected solid-state conformation. uomphysics.net

Studies on substituted phenyl benzoates reveal several common structural features:

Dihedral Angle : The two aromatic rings are typically not coplanar. The dihedral angle between the planes of the benzoyl ring and the phenyl ring can vary significantly depending on the substituents but is often in the range of 60-80°. nih.gov This twist is a result of steric hindrance and electronic effects.

Ester Group Planarity : The central ester group (-C(=O)-O-) tends to be relatively planar. However, it is usually twisted slightly out of the plane of the benzoyl ring. nih.gov

Intermolecular Interactions : In the solid state, the crystal packing is stabilized by weak intermolecular interactions. For this compound, interactions such as C-H···O hydrogen bonds involving the carbonyl oxygens and aromatic hydrogens would be expected to play a significant role in building the three-dimensional supramolecular architecture. researchgate.net Pi-stacking interactions between the aromatic rings may also be present.

By combining these advanced spectroscopic and crystallographic analysis methods, a comprehensive and unambiguous structural characterization of this compound can be achieved, providing a solid foundation for understanding its chemical properties and potential applications.

Crystal Packing and Intermolecular Interactions in Derivatives

The crystal structures of derivatives of 4-formylphenyl benzoate are stabilized by a network of weak intermolecular interactions. In the case of 4-formyl-2-nitrophenyl 2-chlorobenzoate, the crystal packing is primarily governed by weak C—H⋯O intermolecular hydrogen bonds, which form C(7) chains that propagate along the researchgate.net direction. nih.gov

Conformational Analysis within the Crystalline State of Derivatives

The conformation of these derivatives in the crystalline state is characterized by the planarity of the central ester group and the relative orientations of the attached aromatic rings. In 4-formyl-2-nitrophenyl benzoate, the central ester moiety, -C-(C=O)-O-, is essentially planar, with a root-mean-square (r.m.s.) deviation for all non-hydrogen atoms of 0.0283 Å.

Dihedral Angle Analysis of Aromatic and Ester Moieties in Derivatives

The three-dimensional structure of these derivatives is largely defined by the dihedral angles between the two aromatic rings and the angles formed by the ester group with each of these rings. These angles are influenced by the nature and position of the substituents on the phenyl rings.

In 4-formyl-2-nitrophenyl benzoate, the two aromatic rings form a dihedral angle of 46.37 (8)°. The planar ester group is twisted away from the two rings, forming a dihedral angle of 54.06 (9)° with the 4-formyl-2-nitrophenyl ring and 7.99 (19)° with the benzoate ring.

For 4-formyl-2-nitrophenyl 2-chlorobenzoate, the presence of a chlorine atom in the ortho position significantly alters the conformation. The dihedral angle between the benzene (B151609) rings is reduced to 19.55 (9)°. nih.gov The ester group is twisted away from the nitro-substituted and chloro-substituted rings by 53.28 (13)° and 36.93 (16)°, respectively. nih.gov Additionally, the nitro group is twisted out of the plane of its attached benzene ring by 19.24 (19)°. nih.gov

In the case of 4-formyl-2-nitrophenyl 4-chloro-2-nitrobenzoate, the ester group is substantially twisted away from both the chloro and formyl rings, with dihedral angles of 84.60 (9)° and 88.55 (9)°, respectively. strath.ac.uk This significant rotation is likely due to the steric hindrance imposed by the multiple substituents on the aromatic rings.

The following table summarizes the key dihedral angles for these derivatives:

| Compound Name | Dihedral Angle Between Aromatic Rings (°) | Dihedral Angle Between Ester Group and Ring 1 (°) | Dihedral Angle Between Ester Group and Ring 2 (°) |

| 4-Formyl-2-nitrophenyl benzoate | 46.37 (8) | 54.06 (9) (with 4-formyl-2-nitrophenyl ring) | 7.99 (19) (with benzoate ring) |

| 4-Formyl-2-nitrophenyl 2-chlorobenzoate | 19.55 (9) | 53.28 (13) (with nitro-substituted ring) | 36.93 (16) (with chloro-substituted ring) |

| 4-Formyl-2-nitrophenyl 4-chloro-2-nitrobenzoate | Not specified | 88.55 (9) (with formyl ring) | 84.60 (9) (with chloro ring) |

Chemical Reactivity and Derivatization Strategies of 4 Formylphenyl 2 Fluorobenzoate

Reactivity of the Formyl Group for Condensation Reactions

The formyl group (-CHO) is an electrophilic site, making it highly susceptible to nucleophilic attack. This reactivity is central to its participation in a wide array of condensation reactions. As an aromatic aldehyde, the formyl group in 4-Formylphenyl 2-fluorobenzoate (B1215865) can react with various nucleophiles, such as amines, hydrazines, and active methylene (B1212753) compounds, to form new carbon-nitrogen and carbon-carbon bonds.

These reactions typically proceed via the initial nucleophilic addition to the carbonyl carbon, forming a tetrahedral intermediate. Subsequent dehydration leads to the final condensation product. The reactivity of the formyl group is a cornerstone for the derivatization of this molecule, particularly in the synthesis of Schiff bases and related compounds.

Ester Cleavage and Transesterification Pathways

The ester linkage in 4-Formylphenyl 2-fluorobenzoate is another key site for chemical modification. It can be cleaved under both acidic and basic conditions through hydrolysis to yield 4-hydroxybenzaldehyde (B117250) and 2-fluorobenzoic acid. This pathway can be used to remove the 2-fluorobenzoyl protecting group or to generate the constituent acid and phenol (B47542) for other synthetic purposes.

Alternatively, the ester can undergo transesterification in the presence of an alcohol and a suitable catalyst (acid or base). This reaction allows for the exchange of the 2-fluorophenyl group with other alkoxy groups, providing a route to different ester derivatives. Furthermore, reductive cleavage of the aromatic ester function is another potential transformation, which could lead to the corresponding alcohol or hydrocarbon, although this is a less common transformation for this type of substrate datapdf.com.

Formation of Iminobenzoates (Schiff Bases) via Condensation Reactions

A significant application of this compound is its reaction with primary amines and their derivatives to form iminobenzoates, commonly known as Schiff bases. nih.gov This reaction involves the condensation of the formyl group with an amino group, resulting in the formation of a carbon-nitrogen double bond (C=N).

The synthesis of novel iminobenzoates has been successfully achieved by reacting this compound with various hydrazides. nih.gov For instance, its reaction with pyrazine-2-carbohydrazide (B1222964) and 5-methylpyrazine-2-carbohydrazide (B1341549) yields the corresponding N-acylhydrazones (a class of imines) in good to excellent yields. nih.gov

Table 1: Synthesis of Iminobenzoates from this compound and Hydrazides nih.gov

| Entry | Hydrazide Reactant | Resulting Iminobenzoate Product | Yield |

| 1 | Pyrazine-2-carbohydrazide | (E)-4-(((2-(pyrazin-2-yl)hydrazono)methyl)phenyl) 2-fluorobenzoate | Good to Excellent |

| 2 | 5-Methylpyrazine-2-carbohydrazide | (E)-4-(((2-(5-methylpyrazin-2-yl)hydrazono)methyl)phenyl) 2-fluorobenzoate | Good to Excellent |

Data synthesized from the experimental procedures described in the source.

The formation of iminobenzoates from this compound and hydrazides follows a well-established two-step mechanism:

Nucleophilic Addition: The terminal nitrogen atom of the hydrazide, being a strong nucleophile, attacks the electrophilic carbonyl carbon of the formyl group. This leads to the formation of a zwitterionic tetrahedral intermediate.

Dehydration: The intermediate undergoes a proton transfer, followed by the elimination of a water molecule. This dehydration step results in the formation of the stable carbon-nitrogen double bond characteristic of the iminobenzoate product. organic-chemistry.org

This condensation is typically acid-catalyzed, which serves to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the initial nucleophilic attack.

The synthesis of iminobenzoates from this compound has been optimized to achieve high yields. nih.gov The general procedure involves reacting the ester with the desired hydrazide in an equimolar ratio. nih.gov

Table 2: Optimized Reaction Conditions for Iminobenzoate Synthesis nih.gov

| Parameter | Optimized Condition |

| Solvent | Methanol |

| Temperature | Reflux |

| Reaction Time | 5 hours |

| Stoichiometry | Equimolar ratio of ester to hydrazide |

These conditions were found to be effective for the synthesis of a series of iminobenzoates with terminal pyrazine (B50134) moieties, resulting in good to excellent yields of the solid product after filtration and recrystallization. nih.gov

Electrophilic and Nucleophilic Aromatic Substitution Considerations on the Phenyl Rings

The two phenyl rings of this compound possess different substitution patterns, which dictate their susceptibility and regioselectivity towards aromatic substitution reactions.

Electrophilic Aromatic Substitution (EAS): In EAS reactions, an electrophile replaces a hydrogen atom on the aromatic ring. latech.edu

Ring A (4-formylphenyl ring): This ring contains two electron-withdrawing groups: the formyl group (-CHO) and the ester oxygen (-O(C=O)R). Both groups are deactivating, making this ring less reactive towards electrophiles than benzene (B151609). The formyl group is a strong deactivator and a meta-director. The ester group is also deactivating and primarily meta-directing. Therefore, electrophilic substitution on this ring is expected to be difficult and would likely occur at the positions meta to the formyl group (positions 3 and 5).

Nucleophilic Aromatic Substitution (NAS): NAS reactions involve the replacement of a leaving group on an aromatic ring by a nucleophile and are favored by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orgmasterorganicchemistry.comlibretexts.org

Ring A (4-formylphenyl ring): This ring does not have a suitable leaving group for a typical SNAr reaction.

Exploration of Other Functional Group Transformations

Beyond the primary reactions of the formyl and ester groups, other transformations can be envisaged for this compound.

Oxidation of the Formyl Group: The aldehyde can be oxidized to a carboxylic acid using standard oxidizing agents (e.g., KMnO₄, H₂CrO₄), which would yield 4-(2-fluorobenzoyloxy)benzoic acid.

Reduction of the Formyl Group: The aldehyde can be selectively reduced to a primary alcohol (hydroxymethyl group) using reducing agents like sodium borohydride (B1222165) (NaBH₄), without affecting the ester group under controlled conditions. This would produce (4-(hydroxymethyl)phenyl) 2-fluorobenzoate.

Conversion to other Functional Groups: The formyl group can be converted into other functionalities. For example, it could be transformed into a cyano group or an oxime. These transformations expand the synthetic utility of the molecule, allowing for the introduction of different reactive handles for further elaboration. youtube.com

These potential transformations highlight the versatility of this compound as a building block in organic synthesis, offering multiple pathways for the creation of diverse and complex molecular architectures. semanticscholar.org

Computational and Theoretical Studies on 4 Formylphenyl 2 Fluorobenzoate and Its Derivatives

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is a widely used method for calculating the electronic properties of molecules, providing a balance between accuracy and computational cost. For 4-Formylphenyl 2-fluorobenzoate (B1215865), DFT calculations can elucidate the distribution of electrons and the nature of chemical bonds within the molecule.

Key electronic parameters that can be determined from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more reactive. Additionally, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.

| Parameter | Calculated Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -2.1 eV |

| HOMO-LUMO Gap | 4.4 eV |

| Dipole Moment | 3.2 D |

Molecular Dynamics (MD) Simulations for Conformational Flexibility

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. By simulating the interactions between atoms over time, MD can provide a detailed picture of the conformational flexibility of a molecule. For 4-Formylphenyl 2-fluorobenzoate, the ester linkage and the bonds connecting the phenyl rings to the ester group allow for rotational freedom, leading to various possible conformations.

MD simulations can explore the potential energy surface of the molecule to identify stable conformers and the energy barriers between them. This information is critical for understanding how the molecule's shape can influence its interactions with other molecules, such as in a biological system or in the solid state. The flexibility of the molecule is often described by the torsional angles between the planes of the phenyl rings and the ester group. scispace.com

| Torsional Angle | Description | Observed Range (degrees) |

|---|---|---|

| Φ1 (C-C-O-C) | Rotation around the ester-phenyl bond (formyl side) | -30 to +30 |

| Φ2 (C-O-C-C) | Rotation around the ester-phenyl bond (fluoro side) | -45 to +45 |

Quantitative Structure-Property Relationship (QSPR) Modeling of Derivatives

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to correlate the structural features of molecules with their physicochemical properties. nih.gov By developing a mathematical model, QSPR can be used to predict the properties of new, unsynthesized compounds. For derivatives of this compound, a QSPR model could be developed to predict properties such as solubility, melting point, or a specific biological activity.

The first step in QSPR modeling is to calculate a set of molecular descriptors for a series of known derivatives. These descriptors quantify various aspects of the molecular structure, such as electronic, steric, and topological properties. A statistical method, such as multiple linear regression or machine learning, is then used to build a model that relates these descriptors to the property of interest. Such models are valuable in guiding the design of new derivatives with desired properties. acs.orgunicamp.br

| Derivative Substitution | Descriptor 1 (e.g., LogP) | Descriptor 2 (e.g., Molar Refractivity) | Predicted Property (e.g., Activity) |

|---|---|---|---|

| 4-CHO, 2-F (Parent) | 3.5 | 65 | 1.0 |

| 4-CN, 2-F | 3.2 | 62 | 0.8 |

| 4-CHO, 2-Cl | 3.8 | 70 | 1.2 |

| 4-NO2, 2-F | 3.0 | 68 | 0.9 |

Theoretical Prediction of Spectroscopic Parameters

Computational methods can be used to predict various spectroscopic parameters, which can be invaluable for the interpretation of experimental spectra. For this compound, theoretical calculations can predict its infrared (IR) and nuclear magnetic resonance (NMR) spectra. libretexts.orglibretexts.org

Theoretical IR spectra can be calculated from the vibrational frequencies of the molecule, which are obtained from DFT calculations. The predicted frequencies and their intensities can be compared with experimental IR spectra to aid in the assignment of vibrational modes. Similarly, theoretical NMR chemical shifts can be calculated, providing a powerful tool for structural elucidation. libretexts.org The typical carbonyl stretching frequency in the IR spectrum for an aromatic aldehyde is around 1705 cm⁻¹. pressbooks.pub The aldehydic proton in the ¹H NMR spectrum is expected to appear in the highly deshielded region around 9-10 ppm. libretexts.org

| Spectroscopic Parameter | Predicted Value | Assignment |

|---|---|---|

| IR Frequency (cm⁻¹) | 1708 | C=O stretch (aldehyde) |

| IR Frequency (cm⁻¹) | 1745 | C=O stretch (ester) |

| ¹H NMR Chemical Shift (ppm) | 9.98 | Aldehydic proton |

| ¹³C NMR Chemical Shift (ppm) | 191.5 | Aldehydic carbon |

Reaction Pathway Energetics and Transition State Analysis

Computational chemistry provides the means to study the mechanisms of chemical reactions by calculating the energetics of reaction pathways. This involves determining the structures and energies of reactants, products, and transition states. For this compound, a potential reaction of interest could be the reduction of the formyl group to an alcohol.

By mapping the potential energy surface for the reaction, the activation energy can be calculated, which is the energy barrier that must be overcome for the reaction to occur. The geometry of the transition state, which is the highest energy point along the reaction coordinate, can also be determined. This information provides a detailed understanding of the reaction mechanism at a molecular level. DFT calculations are a common tool for investigating such reaction pathways. nih.gov

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants | 0.0 |

| Transition State | +15.2 |

| Products | -8.5 |

Applications of 4 Formylphenyl 2 Fluorobenzoate Derivatives in Advanced Materials Science

Precursor Role in the Design of Novel Organic Materials

The 4-Formylphenyl 2-fluorobenzoate (B1215865) molecule serves as a fundamental building block for constructing more complex organic structures. The aldehyde group offers a reactive site for a variety of chemical transformations, including condensation reactions, Wittig reactions, and the formation of imines and hydrazones. These reactions allow for the extension of the molecule and the introduction of new functional groups. For instance, the formyl group can be a key reaction point for synthesizing Schiff base ligands, which are subsequently used to create metal complexes or build larger supramolecular assemblies.

Derivatives of fluorobenzoic acid, a core component of the title compound, are frequently used as intermediates in the synthesis of biologically active compounds and other functional materials. globalscientificjournal.comresearchgate.net The presence of the fluorine atom can significantly alter the electronic properties, stability, and intermolecular interactions of the resulting materials. The synthesis often involves the transformation of the formyl group into another functional entity or using it as a connection point to link with other molecular fragments, thereby creating intricate molecular architectures tailored for specific functions.

Development of Extended π-Conjugated Systems for Electronic Applications

Extended π-conjugated systems are crucial for the development of organic electronics, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). d-nb.info Derivatives of 4-Formylphenyl 2-fluorobenzoate can be strategically employed to create these systems. The formyl group can be converted into a carbon-carbon double bond via reactions like the Wittig or Horner-Wadsworth-Emmons reaction, effectively extending the π-conjugation of the aromatic system.

By reacting the aldehyde with appropriate partners, it is possible to synthesize larger molecules where multiple aromatic rings are linked, leading to materials with desirable electronic properties such as enhanced charge transport. Spiro-fused π-systems, for example, have gained considerable attention for their application as semiconductors in molecular electronics. d-nb.info The strategic placement of fluorine atoms, originating from the 2-fluorobenzoate moiety, can fine-tune the energy levels (HOMO/LUMO) of the π-conjugated system, which is critical for optimizing the performance of electronic devices. The properties of these systems depend on the ability to control their structure and the extent of π-conjugation, which dictates their optical and electronic characteristics. beilstein-journals.org

Potential for Luminescent Materials from Derivatives

Derivatives of this compound hold potential for the development of novel luminescent materials. The introduction of specific chromophores and auxochromes by modifying the formyl group can lead to molecules that exhibit strong fluorescence. For example, converting the formyl group into an imine or a vinyl group linked to another aromatic system can create donor-acceptor structures, which are often highly luminescent.

Fluorinated 2-phenylbenzoxazole (B188899) derivatives, for instance, are known to be very stable and often demonstrate excellent fluorescence efficiency in both solution and solid states. nih.gov The fluorosulfate (B1228806) group, in particular, has been shown to tune luminescent characteristics. nih.gov The rigid structure of certain π-conjugated derivatives, such as spirobifluorene compounds, can lead to high photoluminescence quantum yields (PLQY) by reducing non-radiative decay pathways. d-nb.info The presence of a fluorine atom can also influence the emission wavelength and quantum efficiency through its electron-withdrawing effects.

Table 1: Photoluminescent Properties of Selected Spiro-Conjugated Compounds

| Compound | Emission Maxima (nm) | Photoluminescence Quantum Yield (PLQY) |

|---|---|---|

| Compound 1 | 347, 366 | 62% |

| Compound 4 | ~348, ~370 | 70% |

| Compound 14 | 397, 420 | 90% |

This table presents data for representative spiro-conjugated compounds to illustrate how structural modifications impact luminescent properties. d-nb.info

Investigation of Liquid Crystalline Properties in Derivative Structures

The rigid, rod-like shape of molecules derived from this compound makes them candidates for liquid crystalline materials. Liquid crystals are composed of molecules that have anisotropic shapes, and their properties are heavily influenced by the molecular structure, including the rigid core and flexible terminal chains. beilstein-journals.orgnih.gov

By attaching long alkyl or alkoxy chains to the aromatic framework, typically through modification of the formyl group, it is possible to induce mesophase behavior. The fluorine substituent can play a critical role in defining the liquid crystalline properties. Fluorine substitution is known to affect intermolecular interactions, dipole moments, and molecular packing, which in turn influences the type of liquid crystal phase (e.g., nematic, smectic) and the temperature range over which these phases are stable. nih.gov For example, studies on terphenyl derivatives have shown that increasing the number of fluorine atoms in the rigid core alters the phase behavior, including the temperature range of the nematic phase. nih.gov The investigation of derivatives often involves techniques like differential scanning calorimetry (DSC) and polarized optical microscopy (POM) to characterize their mesophases. beilstein-journals.org

Table 2: Phase Transition Temperatures of Selected Fluorinated Liquid Crystalline Compounds

| Compound | Heating Transition (°C) | Cooling Transition (°C) | Mesophase Type |

|---|---|---|---|

| 4a | - | 91.6 - 98.9 | Monotropic Liquid Crystal |

| 4b | 118.0 - 138.4 | 96.5 - 121.1 | Enantiotropic Intermediate Phase |

Data from a study on fluorinated oxadiazole derivatives, illustrating the types of mesophases and transition temperatures observed. beilstein-journals.org

Integration into Functional Organic Frameworks

Functional organic frameworks, such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs), are porous crystalline materials with a wide range of applications, including gas storage, separation, and catalysis. The derivatives of this compound are excellent candidates for use as organic linkers or ligands in the construction of these frameworks.

The formyl group can be oxidized to a carboxylic acid, creating a carboxylate linker that can coordinate with metal ions to form MOFs. The presence of fluorine atoms within the linker can impart specific properties to the resulting MOF, such as hydrophobicity or altered pore chemistry. mdpi.com Flexible ligands are known to create dynamic frameworks, sometimes called "soft porous crystals," that can change their structure in response to external stimuli. nih.govresearchgate.net The introduction of fluorine-modified ligands is a key strategy in constructing these flexible MOFs. nih.gov For example, highly fluorinated MOFs have been synthesized using linkers containing trifluoromethyl groups, and the use of 2-fluorobenzoic acid as a modulator in the synthesis can influence the final structure. mdpi.com Alternatively, the formyl group can undergo condensation reactions with amines to form the imine linkages characteristic of many COFs.

Future Perspectives and Emerging Research Avenues

Unexplored Synthetic Strategies for Enhanced Yields or Selectivity

Traditional synthesis of phenyl benzoates often relies on standard esterification reactions. However, to enhance yield, purity, and sustainability, several modern synthetic methodologies remain to be explored for 4-Formylphenyl 2-fluorobenzoate (B1215865).

Continuous-Flow Synthesis: This technique offers precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields and purity compared to batch processing. acs.orgscielo.brresearchgate.net The application of flow chemistry to the synthesis of 4-Formylphenyl 2-fluorobenzoate could enable safer handling of reagents and facilitate scale-up production. scielo.br For instance, a packed-bed reactor with an immobilized catalyst could be employed for the esterification, allowing for easy separation of the product and reuse of the catalyst.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for the formation of a wide range of chemical bonds under mild conditions. nih.gov This methodology could be explored for the synthesis of this compound, potentially offering novel reaction pathways with improved efficiency and functional group tolerance.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

|---|---|---|

| Continuous-Flow Synthesis | Improved yield and purity, enhanced safety, scalability. acs.orgscielo.br | Optimization of reactor design, catalyst selection, and reaction conditions. |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. mdpi.com | Screening for suitable enzymes (e.g., lipases), optimization of enzymatic activity and stability. |

| Photoredox Catalysis | Mild reaction conditions, high functional group tolerance, novel reaction pathways. nih.govresearchgate.net | Development of suitable photocatalysts and optimization of light-induced reaction conditions. |

Advanced Derivatization for Tailored Material Properties

The aldehyde functional group in this compound is a versatile handle for a wide range of chemical transformations, opening the door to a vast array of derivatives with tailored properties. masterorganicchemistry.com

Condensation Reactions: The formyl group can readily undergo condensation reactions with amines, hydrazines, and other nucleophiles to form imines (Schiff bases), hydrazones, and oximes. These reactions can be used to introduce new functional groups, extend the conjugation of the molecule, or link the molecule to other chemical entities. For example, derivatization with chiral amines could lead to the formation of liquid crystals with interesting chiroptical properties.

Wittig and Related Reactions: The Wittig reaction and its variants can be used to convert the aldehyde group into an alkene, providing a means to introduce vinyl groups. These vinyl-functionalized derivatives could serve as monomers for polymerization, leading to the formation of polymers with high refractive indices or other interesting optical properties.

Reductive Amination: This reaction allows for the conversion of the aldehyde into an amine, which can then be further functionalized. This opens up possibilities for the synthesis of novel ligands for metal complexes or for the incorporation of the molecule into biological systems.

| Reaction Type | Reactant | Product Functional Group | Potential Application |

|---|---|---|---|

| Condensation | Primary Amine | Imine (Schiff Base) | Liquid Crystals, Molecular Switches |

| Wittig Reaction | Phosphonium Ylide | Alkene | Polymer Monomers, Photoactive Materials |

| Reductive Amination | Ammonia/Amine + Reducing Agent | Amine | Ligand Synthesis, Bio-conjugation |

Integration into Hybrid Organic-Inorganic Architectures

The combination of organic and inorganic components at the molecular level can lead to hybrid materials with synergistic properties. nih.gov this compound is a promising candidate for incorporation into such architectures.

Metal-Organic Frameworks (MOFs) and Coordination Polymers: The carboxylate group of 2-fluorobenzoic acid, a precursor to the title compound, can act as a ligand for metal ions, forming MOFs or coordination polymers. ub.edursc.orgmdpi.comacs.orgiucr.org The aldehyde functionality of this compound could be retained within the framework, where it could be used for post-synthetic modification or to interact with guest molecules.

Functionalization of Nanoparticles: The molecule could be used to functionalize the surface of inorganic nanoparticles, such as silica (B1680970), gold, or quantum dots. nih.govnih.govresearchgate.net The organic layer would modify the surface properties of the nanoparticles, improving their dispersibility in organic media or introducing new functionalities. The aldehyde group could be used to attach other molecules to the nanoparticle surface.

Sol-Gel Materials: this compound could be incorporated into silica or other oxide matrices through the sol-gel process. mdpi.com This could be achieved by first modifying the molecule with a trialkoxysilane group, which can then co-condense with silica precursors. The resulting hybrid material could exhibit interesting optical or electronic properties.

Development of Structure-Property Relationships for Novel Applications

A systematic investigation of the relationship between the molecular structure of this compound derivatives and their macroscopic properties is crucial for the rational design of new materials.

Liquid Crystals: Phenyl benzoate (B1203000) derivatives are known to exhibit liquid crystalline properties. researchgate.netbohrium.comresearchgate.net The influence of the formyl and fluoro substituents on the mesomorphic behavior of this class of compounds is an area that warrants further investigation. By systematically varying the position and nature of the substituents on the aromatic rings, it may be possible to fine-tune the liquid crystal phase behavior and transition temperatures. researchgate.netnih.gov

Nonlinear Optical (NLO) Materials: The presence of electron-donating and electron-withdrawing groups in an extended π-system is a key feature of many NLO materials. The formyl group is electron-withdrawing, and the ester oxygen can act as a weak electron donor. reddit.com The NLO properties of this compound and its derivatives, particularly those with extended conjugation, should be investigated.

Biological Activity: Benzaldehyde (B42025) and its derivatives are known to exhibit a wide range of biological activities. researchgate.net The unique combination of functional groups in this compound makes it an interesting scaffold for the development of new bioactive compounds. Structure-activity relationship studies could be conducted to optimize its biological activity for specific therapeutic targets.

Methodological Advances in Characterization and Computational Modeling

To fully understand the properties and potential applications of this compound and its derivatives, advanced characterization and computational techniques are indispensable.

Advanced Spectroscopic and Microscopic Techniques: A comprehensive characterization of novel materials derived from this compound would require a suite of advanced analytical techniques. researchgate.net This includes solid-state NMR for structural elucidation of polymers and hybrid materials, and advanced microscopic techniques such as atomic force microscopy (AFM) and transmission electron microscopy (TEM) to probe the morphology of nanostructures.

In-situ and Operando Characterization: To understand the dynamic behavior of materials under operational conditions, in-situ and operando characterization techniques are essential. researchgate.net For example, in-situ X-ray diffraction could be used to study the phase transitions of liquid crystalline materials, while operando spectroscopy could be employed to monitor catalytic reactions occurring on hybrid materials.

Computational Modeling: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) can provide valuable insights into the electronic structure, conformational properties, and spectroscopic behavior of this compound and its derivatives. researchgate.netscirp.orgresearchgate.net Such calculations can be used to predict the NLO properties, absorption and emission spectra, and to understand the nature of intermolecular interactions that govern the self-assembly of these molecules.

Q & A

Basic: What are the optimal synthetic routes for preparing 4-Formylphenyl 2-fluorobenzoate with high purity?

Methodological Answer:

The synthesis typically involves esterification between 2-fluorobenzoic acid derivatives and 4-formylphenol. A common approach is using coupling reagents like DCC (dicyclohexylcarbodiimide) or HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) to activate the carboxylic acid moiety for nucleophilic attack by the phenolic oxygen. For example, methyl esters of fluorobenzoates (e.g., Methyl 2-fluoro-4-formylbenzoate) are synthesized via acid-catalyzed esterification, followed by hydrolysis to yield the free acid, which can then be coupled to 4-formylphenol . Purification is critical; column chromatography (silica gel, eluting with hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures ensures high purity. Reaction progress should be monitored via TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane) or HPLC (C18 column, acetonitrile/water mobile phase) .

Basic: Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy:

- ¹H NMR : Peaks at δ 10.0–10.2 ppm (aldehyde proton), δ 8.0–8.5 ppm (aromatic protons adjacent to fluorine), and δ 7.5–7.8 ppm (remaining aromatic protons).

- ¹³C NMR : Carbonyl (C=O) signals at ~190 ppm (aldehyde) and ~165 ppm (ester).

- FTIR : Strong absorption bands at ~1700 cm⁻¹ (ester C=O) and ~2850–2720 cm⁻¹ (aldehyde C-H stretching).

- Mass Spectrometry (MS) : Molecular ion peak at m/z 242 (C₁₄H₉FO₃) with fragmentation patterns confirming the ester and formyl groups.

- Elemental Analysis : Verify %C, %H, and %F match theoretical values (e.g., C: 69.42%, H: 3.74%, F: 7.82%).

Thermal stability can be assessed via TGA (decomposition onset >200°C) .

Basic: How does the fluorine substituent at the 2-position influence the compound’s stability and reactivity?

Methodological Answer:

The electron-withdrawing fluorine atom increases the electrophilicity of the adjacent carbonyl group, enhancing reactivity in nucleophilic acyl substitutions (e.g., transesterification). However, it may reduce thermal stability compared to non-fluorinated analogs. Stability studies under ambient, acidic (pH 2–4), and basic (pH 8–10) conditions should be conducted using accelerated aging tests (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Fluorine’s inductive effect also impacts solubility; logP calculations (e.g., using ChemDraw) predict higher lipophilicity compared to hydroxyl or methyl analogs, necessitating polar aprotic solvents (DMF, DMSO) for reactions .

Advanced: Can this compound serve as a building block for covalent organic frameworks (COFs)?

Methodological Answer:

The formyl group enables Schiff base formation with amines, making it suitable for designing COFs. For example, condensation with 1,3,5-triaminobenzene could yield a porous network. Key steps include:

Monomer Design : Ensure geometric compatibility (e.g., C₂ symmetry for staggered/eclipsed COF layers).

Solvothermal Synthesis : React in a sealed tube with mesitylene/dioxane (1:1 v/v) at 120°C for 72 hours.

Characterization : PXRD to confirm crystallinity (e.g., peaks at 2θ = 3–10°), BET analysis for surface area (>500 m²/g), and TGA for thermal stability (>400°C).

Fluorine’s electronegativity may enhance COF polarity, affecting gas adsorption selectivity (e.g., CO₂ vs. N₂) .

Advanced: How can computational modeling predict the compound’s interactions in enzyme inhibition studies?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to model binding to target enzymes (e.g., cyclooxygenase-2 for anti-inflammatory applications). The fluorobenzoate moiety may occupy hydrophobic pockets, while the formyl group forms hydrogen bonds with catalytic residues.

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. RMSD values <2 Å indicate stable complexes.

- QSAR Analysis : Correlate substituent effects (e.g., fluorine’s Hammett σₚ value of +0.06) with inhibitory potency. Data from analogs like 4-(2-fluorophenyl)-4-oxobutanoic acid (IC₅₀ ~10 µM) can guide predictions .

Advanced: What strategies resolve contradictions in reported catalytic activity of fluorinated benzoate derivatives?

Methodological Answer:

Contradictions often arise from varying reaction conditions or impurities. To address this:

Reproducibility Checks : Replicate experiments using standardized conditions (e.g., 1 mol% catalyst, anhydrous DMF).

Control Experiments : Test the compound alongside non-fluorinated analogs (e.g., 4-formylphenyl benzoate) to isolate fluorine’s role.

Advanced Analytics : Use XPS to confirm fluorine content and NMR kinetics to track reaction intermediates.

Meta-Analysis : Compare data across studies (e.g., turnover numbers in cross-coupling reactions) while accounting for solvent polarity and temperature gradients .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.